1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves several steps. One common synthetic route includes the reaction of benzimidazole with cyclopentanecarboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .
Comparison with Similar Compounds
1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Cyclopentanecarboxylic acid derivatives: These compounds have a cyclopentanecarboxylic acid moiety but differ in their substituents and applications.
The uniqueness of this compound lies in its specific combination of benzimidazole and cyclopentanecarboxylic acid, which imparts distinct chemical and biological properties .
Biological Activity
The compound 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid (CAS No. not specified) is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a benzimidazole moiety linked to a cyclopentanecarboxylic acid group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
CAS Number | Not specified |
Anticancer Activity
This compound has been studied for its potential anticancer properties. Benzimidazole derivatives have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
Case Study: Antileukemic Activity
In a related study on benzimidazole derivatives, compounds with similar structures demonstrated significant cytotoxicity against leukemic cells. For instance, a derivative exhibited an IC50 value of 3 µM, indicating potent activity against these cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Benzimidazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 50 µg/ml |
Compound B | Escherichia coli | 62.5 µg/ml |
Compound C | Candida albicans | 250 µg/ml |
Note: The compounds listed are structurally similar and demonstrate the potential activity of benzimidazole derivatives against microbial pathogens .
Anti-inflammatory Potential
The cyclopentanecarboxylic acid group may enhance the anti-inflammatory properties of the compound. Research into cyclopentane-containing compounds has shown promise in modulating inflammatory pathways, particularly in cardiovascular contexts .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their structural features. Modifications at specific positions on the benzimidazole ring or the cyclopentanecarboxylic acid moiety can significantly affect potency and selectivity.
Table 3: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Substituent at Position 4 | Increased anticancer activity |
Alteration in Cyclopentane Ring | Enhanced anti-inflammatory effects |
Research indicates that specific substitutions can lead to improved bioavailability and target specificity, which are crucial for therapeutic applications .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13(18)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOKXLOYDCTMAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=NC3=CC=CC=C3N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331132 | |
Record name | 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852399-56-5 | |
Record name | 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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